molecular formula C15H21ClN2O B12721498 3'-Chloro-beta-methyl-1-piperidinepropionanilide CAS No. 108971-39-7

3'-Chloro-beta-methyl-1-piperidinepropionanilide

Cat. No.: B12721498
CAS No.: 108971-39-7
M. Wt: 280.79 g/mol
InChI Key: BIRNOVNYOIVIKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-beta-methyl-1-piperidinepropionanilide typically involves the reaction of 3-chloroaniline with beta-methylpiperidine and propionyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-beta-methyl-1-piperidinepropionanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilides or piperidine derivatives.

Scientific Research Applications

3’-Chloro-beta-methyl-1-piperidinepropionanilide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’-Chloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of enzymes involved in DNA synthesis or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 3’-Chloro-beta-methyl-1-piperidinepropionanilide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

108971-39-7

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-piperidin-1-ylbutanamide

InChI

InChI=1S/C15H21ClN2O/c1-12(18-8-3-2-4-9-18)10-15(19)17-14-7-5-6-13(16)11-14/h5-7,11-12H,2-4,8-10H2,1H3,(H,17,19)

InChI Key

BIRNOVNYOIVIKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC(=CC=C1)Cl)N2CCCCC2

Origin of Product

United States

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